2-Bromoselenophene
Overview
Description
2-Bromoselenophene is a chemical compound with the molecular formula C4H3BrSe . It has a molecular weight of 209.94 g/mol .
Synthesis Analysis
The reactivity of 2-bromoselenophene in palladium-catalyzed direct heteroarylation was investigated . From 2-bromoselenophene, only the most reactive heteroarenes such as thiazoles and imidazopyridines could be employed to prepare 2-heteroarylated selenophenes . Moreover, sequential catalytic C2 heteroarylation, bromination, catalytic C5 arylation reactions allowed the synthesis of unsymmetrical 2,5-di(hetero)arylated selenophene derivatives in three steps from selenophene .Molecular Structure Analysis
The molecular structure of 2-Bromoselenophene is represented by the formula C4H3BrSe . The InChI representation of the molecule is InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H .Chemical Reactions Analysis
The reactivity of 2-bromoselenophenes was investigated and revealed that the C2-heteroarylation of 2-bromoselenophene in high yields is only possible with specific heteroarenes such as thiazoles and imidazopyridines .Physical And Chemical Properties Analysis
The boiling point of 2-Bromoselenophene is 187.5ºC at 760 mmHg . The flash point is 67.2ºC . The exact mass is 209.85800 g/mol .Scientific Research Applications
Reactivity in Palladium-Catalyzed Direct Arylations
2-Bromoselenophene has been investigated for its reactivity in palladium-catalyzed direct heteroarylation. This research explored the preparation of 2-heteroarylated selenophenes from 2-bromoselenophene, highlighting its utility in synthesizing unsymmetrical 2,5-di(hetero)arylated selenophene derivatives (Skhiri, Salem, Soulé, & Doucet, 2017).
Electrophilic Cyclizations and Synthesis of Bromonaphthalenes
Another study demonstrated the use of 2-bromoselenophene in electrophilic cyclizations, specifically for synthesizing highly functionalized 2-bromonaphthalenes, showing the compound's potential in organic synthesis (Wang, Li, Fu, & Ma, 2014).
Formation of Benzo-1,3(2H)-Diselenoles
Research has identified the 1,2-di(bromoseleno)benzene as a bifunctional electrophile reacting with C-H acids. This reactivity has led to the synthesis of new selenaheterocycles like 2,2-disubstituted benzo-1,3(2H)-diselenoles (Potaczek, Kloc, & Młochowski, 2005).
Synthesis of Substituted Selenophenes
2-Bromoselenophene has been used in the synthesis of substituted selenophenes. This includes the creation of various derivatives in moderate to good yields, indicating its versatility in producing compounds for further research and applications (Barancelli, Acker, Menezes, & Zeni, 2011).
Synthesis of Tricyclic Biselenophene-Based Derivatives
2-Bromoselenophene has also been incorporated into the synthesis of tricyclic biselenophene-based derivatives. These materials, bridged with elements like silicon, germanium, and nitrogen, show significant potential in optoelectronics and photovoltaics (Pao et al., 2014).
Polycondensation for Polymer Synthesis
Direct C-H arylation polymerization of 2-bromo-3-hexylselenophene catalyzed by N-heterocyclic carbene palladium-based systems has been used to obtain high molecular weight polymers. This showcases its use in advanced polymer synthesis techniques (Lai, Tung, Liang, & Cheng, 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromoselenophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDUCRPAYDEXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162839 | |
Record name | 2-Bromoselenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoselenophene | |
CAS RN |
1449-68-9 | |
Record name | 2-Bromoselenophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoselenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoselenophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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